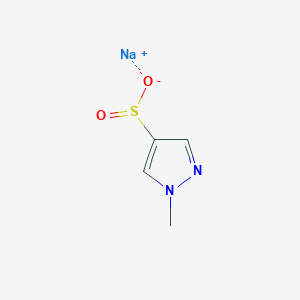
2-Amino-5-Brom-4-Fluorbenzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-5-bromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 1334331-01-9 . It has a molecular weight of 215.02 . The IUPAC name for this compound is 2-amino-5-bromo-4-fluorobenzonitrile . It is also known by the synonyms 5-Bromo-4-fluoroanthranilonitrile and 4-Bromo-2-cyano-5-fluoroaniline .
Molecular Structure Analysis
The InChI code for “2-Amino-5-bromo-4-fluorobenzonitrile” is 1S/C7H4BrFN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-5-bromo-4-fluorobenzonitrile” were not found in the search results, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give nucleophilic aromatic substitution aryloxime adducts . These adducts can undergo cyclization under aqueous acidic conditions to give the corresponding ketones .
Physical and Chemical Properties Analysis
“2-Amino-5-bromo-4-fluorobenzonitrile” is a brown solid . and is stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
2-Amino-5-Brom-4-Fluorbenzonitril: ist ein vielseitiger Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen aufgrund des Vorhandenseins reaktiver Amino- und Nitrilgruppen. Diese Verbindungen sind entscheidend für die Entwicklung von Pharmazeutika, Agrochemikalien und Farbstoffen .
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Herstellung einer Vielzahl von Pharmazeutika. Ihre Derivate werden auf ihre mögliche Verwendung bei der Herstellung von Antikrebs-, Antimykotika- und Antiviralsubstanzen untersucht, was einen erheblichen Beitrag zur Forschung in der pharmazeutischen Chemie leistet .
Synthese von Agrochemikalien
In der Agrochemie wird This compound zur Synthese von Verbindungen verwendet, die als Pestizide und Herbizide wirken. Die Brom- und Fluoratome in der Verbindung sorgen für die notwendige Reaktivität, um Bindungen mit landwirtschaftlichen Chemikalien zu bilden .
Materialien für organische Leuchtdioden (OLED)
Die Derivate der Verbindung sind auch in der Elektronikindustrie wertvoll, insbesondere bei der Synthese von Materialien für OLEDs. Diese Materialien sind entscheidend für die Entwicklung effizienterer und langlebiger Displays .
Ligandensynthese für die Katalyse
Es wird zur Herstellung von Liganden für metallkatalysierte Reaktionen verwendet, wie z. B. enantioselektive Nitroaldolreaktionen. Diese Liganden sind entscheidend für die Erzielung hoher Selektivität und Ausbeute in der synthetischen organischen Chemie .
Entwicklung von Anxiolytika
Derivate von This compound werden auf ihr Potenzial als GABAAα2/α3-Bindungsstellenagonisten untersucht. Diese Verbindungen könnten zu neuen Behandlungen für Angststörungen führen, was die Bedeutung der Verbindung in der Entwicklung neuropsychiatrischer Medikamente unterstreicht .
Wirkmechanismus
Target of Action
It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Mode of Action
2-Amino-5-bromo-4-fluorobenzonitrile interacts with its targets through a series of chemical reactions. The bromide substituent is amenable to Pd-catalysed coupling reactions, while the fluoride favours nucleophilic aromatic substitution . This allows 2-Amino-5-bromo-4-fluorobenzonitrile to selectively interact with its targets.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-5-bromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and can undergo Pd-catalyzed C-C coupling reactions . The compound’s bromo-substituent can participate in selective substitution reactions, while the fluoride group serves as an ideal leaving group for nucleophilic aromatic substitution . These interactions facilitate the synthesis of complex molecules and contribute to the compound’s utility in biochemical research.
Cellular Effects
2-Amino-5-bromo-4-fluorobenzonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-bromo-4-fluorobenzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique chemical structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions can result in the inhibition or activation of target enzymes, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-bromo-4-fluorobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Amino-5-bromo-4-fluorobenzonitrile can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage for achieving the desired therapeutic outcomes while minimizing any potential side effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical research.
Metabolic Pathways
2-Amino-5-bromo-4-fluorobenzonitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique chemical structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of complex molecules . These metabolic interactions can influence the compound’s activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-5-bromo-4-fluorobenzonitrile within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and safety in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2-Amino-5-bromo-4-fluorobenzonitrile can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-5-bromo-4-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJATVCKBWOESRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)










![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

